2-Chloro-7-iodothieno[3,2-d]pyrimidine
Overview
Description
“2-Chloro-7-iodothieno[3,2-d]pyrimidine” is a heterocyclic compound. It has the molecular formula C6H2ClIN2S and a molecular weight of 296.52 g/mol .
Synthesis Analysis
The synthesis of “2-Chloro-7-iodothieno[3,2-d]pyrimidine” involves a reaction with thiophene, periodic acid, and ICl in acetic acid, heated at 80°C for 2 hours . The reaction is then partitioned between water and EtOAc, and the aqueous layer is extracted twice further with EtOAc . The combined organic fractions are washed with sat. aq. NaHCO3 and brine, dried (MgSO4), filtered, and concentrated to afford 2-chloro-7-iodothieno[3,2-d]pyrimidine .Molecular Structure Analysis
The molecular structure of “2-Chloro-7-iodothieno[3,2-d]pyrimidine” can be found in the PubChem database . The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system with a five-membered thiophene ring fused to a six-membered pyrimidine ring . The molecule is substituted at the 2-position with a chlorine atom and at the 7-position with an iodine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-7-iodothieno[3,2-d]pyrimidine” can be found in the PubChem database . The compound is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis of Pyrido[3,2-d]pyrimidines 2-Chloro-7-iodothieno[3,2-d]pyrimidine has been utilized in the synthesis of pyrido[3,2-d]pyrimidines. For instance, it served as an intermediate in the synthesis of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, which involved palladium-catalyzed reactions for chlorine discrimination and displacement. This method opens pathways for innovative synthesis strategies of bis-functionalized pyrimidine series (Tikad et al., 2007).
Intermediates in Anticancer Drug Synthesis The compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. A study demonstrated a rapid synthesis method for a compound derived from 2-chloro-7-iodothieno[3,2-d]pyrimidine, which involved nucleophilic substitution and coupling reactions, optimizing the process for higher yields (Kou & Yang, 2022).
Development of Novel Synthesis Techniques Research has focused on developing concise, scalable synthesis methods involving 2-chloro-7-iodothieno[3,2-d]pyrimidine. For example, a practical synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine, an intermediate in selective PDE-V inhibitor synthesis, utilized a Negishi cross-coupling technique. This method streamlined the purification process and allowed for kilogram-scale preparation (Pérez-Balado et al., 2007).
Radioprotective and Antitumor Activities Various derivatives of thieno[2,3-d]pyrimidine, including those involving 2-chloro-7-iodothieno[3,2-d]pyrimidine, have been synthesized and evaluated for their radioprotective and antitumor activities. These compounds showed promising results in this area of research (Alqasoumi et al., 2009).
Microwave-Based Synthesis of Bioisosteres The compound has been used in the microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib. This method involved chlorination and nucleophilic displacement reactions and significantly reduced the synthesis time to 2 hours (Phoujdar et al., 2008).
Crystal Structure Studies Studies on the crystal structure of derivatives of 2-chloro-7-iodothieno[3,2-d]pyrimidine have been conducted to understand their molecular configuration and potential applications in various fields, including pharmacology (Shen & Zhang, 2010).
Degradation Studies in Soil The degradation and persistence of related compounds in soil, important for agricultural applications, have been studied. Such research is crucial for understanding the environmental impact and effectiveness of these compounds in agricultural settings (Srivastava et al., 2016).
properties
IUPAC Name |
2-chloro-7-iodothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-6-9-1-4-5(10-6)3(8)2-11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQRTQSXTRRFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717777 | |
Record name | 2-Chloro-7-iodothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-iodothieno[3,2-d]pyrimidine | |
CAS RN |
1152475-40-5 | |
Record name | 2-Chloro-7-iodothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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